Cas no 851944-10-0 (ethyl 4-{5-oxo-5H-1,3thiazolo3,2-apyrimidine-6-amido}benzoate)

Ethyl 4-{5-oxo-5H-1,3-thiazolo[3,2-a]pyrimidine-6-amido}benzoate is a heterocyclic compound featuring a fused thiazolo-pyrimidine core with a benzoate ester substituent. This structure imparts unique reactivity and potential applications in medicinal chemistry, particularly as a scaffold for bioactive molecules. The 5-oxo group enhances hydrogen-bonding interactions, while the ester moiety offers versatility for further functionalization. Its rigid, planar architecture may contribute to binding affinity in target interactions. The compound is of interest in the synthesis of pharmacophores due to its balanced lipophilicity and polarity, making it a valuable intermediate for drug discovery and development. Proper handling under controlled conditions is recommended due to its reactive functional groups.
ethyl 4-{5-oxo-5H-1,3thiazolo3,2-apyrimidine-6-amido}benzoate structure
851944-10-0 structure
Product name:ethyl 4-{5-oxo-5H-1,3thiazolo3,2-apyrimidine-6-amido}benzoate
CAS No:851944-10-0
MF:C16H13N3O4S
MW:343.357122182846
CID:6216018
PubChem ID:4533277

ethyl 4-{5-oxo-5H-1,3thiazolo3,2-apyrimidine-6-amido}benzoate Chemical and Physical Properties

Names and Identifiers

    • ethyl 4-{5-oxo-5H-1,3thiazolo3,2-apyrimidine-6-amido}benzoate
    • F0636-0111
    • HMS1650L17
    • AKOS000432495
    • Z56692105
    • ethyl 4-{5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-amido}benzoate
    • ethyl 4-[(5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carbonyl)amino]benzoate
    • ethyl 4-(5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamido)benzoate
    • 851944-10-0
    • Inchi: 1S/C16H13N3O4S/c1-2-23-15(22)10-3-5-11(6-4-10)18-13(20)12-9-17-16-19(14(12)21)7-8-24-16/h3-9H,2H2,1H3,(H,18,20)
    • InChI Key: CRBURJSBVYPHSZ-UHFFFAOYSA-N
    • SMILES: S1C=CN2C1=NC=C(C(NC1C=CC(C(=O)OCC)=CC=1)=O)C2=O

Computed Properties

  • Exact Mass: 343.06267708g/mol
  • Monoisotopic Mass: 343.06267708g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 5
  • Complexity: 648
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.4
  • Topological Polar Surface Area: 113Ų

ethyl 4-{5-oxo-5H-1,3thiazolo3,2-apyrimidine-6-amido}benzoate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F0636-0111-10μmol
ethyl 4-{5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-amido}benzoate
851944-10-0 90%+
10μmol
$69.0 2023-07-28
Life Chemicals
F0636-0111-3mg
ethyl 4-{5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-amido}benzoate
851944-10-0 90%+
3mg
$63.0 2023-07-28
Life Chemicals
F0636-0111-5μmol
ethyl 4-{5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-amido}benzoate
851944-10-0 90%+
5μmol
$63.0 2023-07-28
Life Chemicals
F0636-0111-2mg
ethyl 4-{5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-amido}benzoate
851944-10-0 90%+
2mg
$59.0 2023-07-28
Life Chemicals
F0636-0111-25mg
ethyl 4-{5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-amido}benzoate
851944-10-0 90%+
25mg
$109.0 2023-07-28
Life Chemicals
F0636-0111-2μmol
ethyl 4-{5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-amido}benzoate
851944-10-0 90%+
2μmol
$57.0 2023-07-28
Life Chemicals
F0636-0111-4mg
ethyl 4-{5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-amido}benzoate
851944-10-0 90%+
4mg
$66.0 2023-07-28
Life Chemicals
F0636-0111-5mg
ethyl 4-{5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-amido}benzoate
851944-10-0 90%+
5mg
$69.0 2023-07-28
Life Chemicals
F0636-0111-10mg
ethyl 4-{5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-amido}benzoate
851944-10-0 90%+
10mg
$79.0 2023-07-28
Life Chemicals
F0636-0111-20μmol
ethyl 4-{5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-amido}benzoate
851944-10-0 90%+
20μmol
$79.0 2023-07-28

Additional information on ethyl 4-{5-oxo-5H-1,3thiazolo3,2-apyrimidine-6-amido}benzoate

Recent Advances in the Study of Ethyl 4-{5-oxo-5H-1,3thiazolo3,2-apyrimidine-6-amido}benzoate (CAS: 851944-10-0)

The compound ethyl 4-{5-oxo-5H-1,3thiazolo3,2-apyrimidine-6-amido}benzoate (CAS: 851944-10-0) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This heterocyclic derivative, characterized by its thiazolopyrimidine core, has been investigated for its role in modulating various biological pathways, particularly those involved in inflammation and oncology. Recent studies have highlighted its promising pharmacological properties, making it a subject of intense research.

One of the key areas of focus has been the compound's mechanism of action. Preliminary findings suggest that ethyl 4-{5-oxo-5H-1,3thiazolo3,2-apyrimidine-6-amido}benzoate acts as a potent inhibitor of specific kinase enzymes, which are critical in signal transduction pathways associated with cell proliferation and survival. This inhibitory activity has been demonstrated in vitro using cancer cell lines, where the compound exhibited significant anti-proliferative effects at micromolar concentrations. These results underscore its potential as a lead compound for the development of novel anticancer agents.

In addition to its anticancer properties, recent research has explored the compound's anti-inflammatory effects. Studies utilizing animal models of chronic inflammation have shown that ethyl 4-{5-oxo-5H-1,3thiazolo3,2-apyrimidine-6-amido}benzoate can effectively reduce inflammatory markers, such as TNF-α and IL-6, by modulating the activity of key inflammatory mediators. These findings suggest a dual therapeutic potential, positioning the compound as a candidate for both oncology and immunology applications.

The synthesis and optimization of ethyl 4-{5-oxo-5H-1,3thiazolo3,2-apyrimidine-6-amido}benzoate have also been a focal point of recent investigations. Researchers have developed novel synthetic routes to improve yield and purity, while also exploring structural modifications to enhance bioavailability and reduce off-target effects. Computational modeling and structure-activity relationship (SAR) studies have provided valuable insights into the molecular interactions that govern its biological activity, paving the way for the design of more potent derivatives.

Despite these promising advancements, challenges remain in the clinical translation of this compound. Issues such as pharmacokinetics, toxicity profiles, and formulation stability need to be addressed in future studies. However, the current body of research provides a strong foundation for further development, with several preclinical trials underway to evaluate its efficacy and safety in more complex biological systems.

In conclusion, ethyl 4-{5-oxo-5H-1,3thiazolo3,2-apyrimidine-6-amido}benzoate (CAS: 851944-10-0) represents a compelling area of research in chemical biology and drug discovery. Its multifaceted pharmacological profile, combined with ongoing synthetic and mechanistic studies, holds great promise for the development of new therapeutic agents. Continued exploration of this compound and its derivatives is expected to yield significant contributions to the fields of oncology and inflammation in the coming years.

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